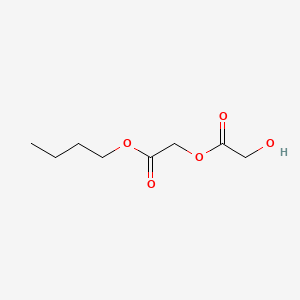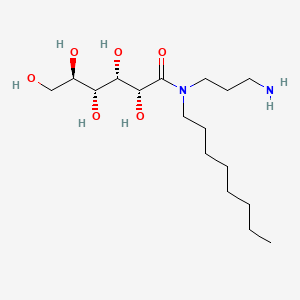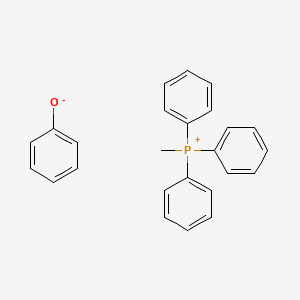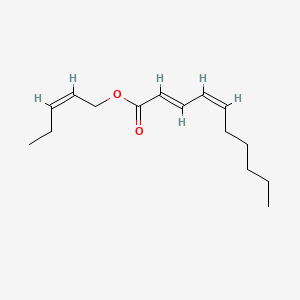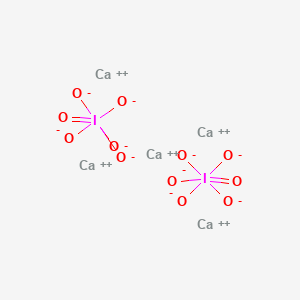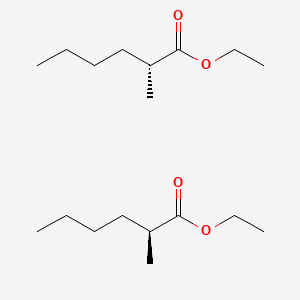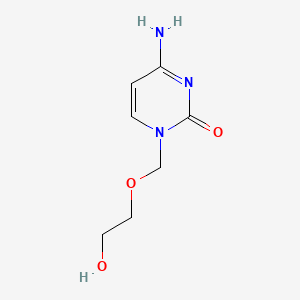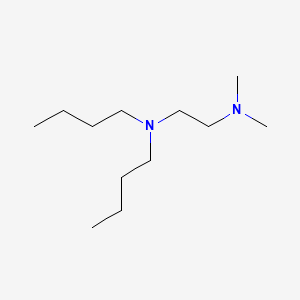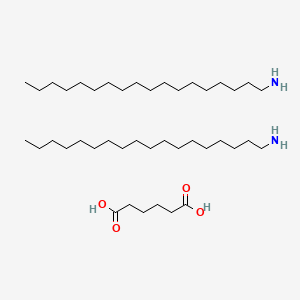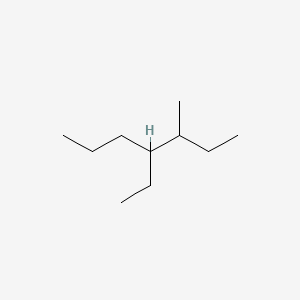
4-Ethyl-3-methylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, which are fundamental in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-methylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves catalytic cracking and reforming of petroleum fractions. This process breaks down larger hydrocarbons into smaller, branched alkanes, including this compound. The use of zeolite catalysts and high temperatures (500°C to 700°C) are common in these industrial methods .
化学反应分析
Types of Reactions: 4-Ethyl-3-methylheptane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Generally, alkanes are resistant to reduction due to their saturated nature.
Substitution: Halogenation using halogens (Cl2, Br2) under UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
科学研究应用
4-Ethyl-3-methylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
作用机制
As an alkane, 4-Ethyl-3-methylheptane does not have a specific mechanism of action like more reactive organic compounds. Its effects are primarily physical, such as acting as a solvent or a hydrophobic agent. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability .
相似化合物的比较
- 3-Methyl-4-ethylheptane
- 4-(1-Methylethyl)octane
- 5-(1-Methylpropyl)decane
Comparison: 4-Ethyl-3-methylheptane is unique due to its specific branching pattern, which affects its physical properties like boiling point and solubility. Compared to its isomers, it may have slightly different reactivity and interactions in chemical processes .
属性
CAS 编号 |
52896-89-6 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
4-ethyl-3-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-8-10(7-3)9(4)6-2/h9-10H,5-8H2,1-4H3 |
InChI 键 |
BTGGSWBKRYMHQK-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)

